![molecular formula C22H30AuF6NPS B1340258 (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate CAS No. 866641-66-9](/img/structure/B1340258.png)
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Overview
Description
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (hereafter referred to as Compound A) is a cationic gold(I) complex widely employed in homogeneous catalysis. Its structure comprises a [(2-biphenyl)di-tert-butylphosphine] (JohnPhos) ligand, an acetonitrile (MeCN) ligand, and a hexafluoroantimonate (SbF₆⁻) counterion . With a molecular formula of C₂₂H₃₀AuF₆NPSb and a molecular weight of 772.17 g/mol, it is commercially available as a white-to-beige crystalline solid (melting point: 198–203°C) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate typically involves the reaction of [(2-biphenyl)di-tert-butylphosphine]gold(I) with acetonitrile in the presence of hexafluoroantimonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired gold complex .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The compound is produced in solid form and is available in various purity levels, including high-purity, submicron, and nanopowder forms .
Chemical Reactions Analysis
Cyclopropanation of Propargyl Esters
This catalyst enables gold-mediated cyclopropanation via σ,π-dual gold acetylide intermediates. It facilitates reactions between propargyl esters and alkenes/sulfonamides under mild conditions .
Key Data:
Substrate | Reaction Partner | Conditions | Yield (%) | cis Selectivity | ee (%) |
---|---|---|---|---|---|
Propargyl ester 2 | Alkene 4a | 5 mol% catalyst, DCM, 25°C | 61–76 | >95% | 52–65 |
Propargyl ester 2 | Sulfonamide 4d | 5 mol% catalyst, DCM, 25°C | 67 | N/A | 58 |
Mechanism :
- Activation of propargyl ester via π-coordination.
- Nucleophilic attack by alkene/sulfonamide, forming cyclopropane or cyclopentenyl products .
Cycloisomerization of Enyne Esters
The catalyst promotes cycloisomerization of 1,7-enyne esters to cis-tetrahydropyridin-4-yl ketones, a key step in alkaloid synthesis .
Example Reaction:
Substrate : 1,7-Enyne ester
Conditions : 2 mol% catalyst, CH₂Cl₂, 40°C
Outcome :
Mechanistic Insight :
- Gold(I) activates the alkyne, triggering 6-endo cyclization.
- Stabilization of cationic intermediates by hexafluoroantimonate counterion enhances selectivity .
Domino Cyclization/C–H Functionalization
JohnPhos Au(MeCN)SbF₆ catalyzes tandem reactions involving cyclization followed by C–H bond activation .
Hydroarylation of Allenes
The catalyst mediates intramolecular hydroarylation, forming benzo-fused heterocycles .
Experimental Data:
Substrate | Product | Conditions | Yield (%) |
---|---|---|---|
Ortho-allenyl biaryl | Dibenzo[b,f]azepine | 2 mol% catalyst, toluene, 60°C | 78 |
Key Feature :
Catalyst Performance Comparison
Comparative studies highlight JohnPhos Au(MeCN)SbF₆’s superior activity over other gold catalysts:
Reaction Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Cyclopropanation | 5 | 2–24 | 61–76 | |
Cycloisomerization | 2 | 12 | 85 | |
Hydroarylation | 2 | 6 | 78 |
Advantages :
- Air/moisture stability due to robust JohnPhos ligand .
- High turnover frequency in cyclization reactions .
Reaction Optimization Insights
- Counterion Role : Hexafluoroantimonate (SbF₆⁻) enhances electrophilicity of gold center, accelerating substrate activation .
- Ligand Effects : Bulky di-tert-butylphosphine suppresses side reactions (e.g., dimerization) .
- Temperature Sensitivity : Enantioselectivity improves at lower temperatures (e.g., 52% ee at 0°C vs. 35% at 25°C) .
Scientific Research Applications
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate involves the activation of carbon-carbon double and triple bonds. This activation facilitates the formation of new bonds with various nucleophiles, leading to the formation of complex organic molecules. The gold(I) center plays a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions .
Comparison with Similar Compounds
Comparison with Similar Gold(I) Catalysts
Ligand Effects on Catalytic Performance
The phosphine ligand’s steric and electronic properties significantly influence catalytic activity.
Key Observations :
- Steric Bulk : Compound B’s triisopropylbiphenyl ligand enhances selectivity in sterically demanding reactions but may hinder substrate binding in smaller systems .
- Counterion Effects : Hexafluoroantimonate (SbF₆⁻) in Compound A provides superior Lewis acidity compared to chloride, enabling activation of π-systems in hydroarylation .
Counterion Impact on Reactivity
Counterions modulate gold’s electrophilicity:
Stability and Handling
- Air Stability : Compound A is air-stable, unlike many gold(I) complexes requiring inert storage . This simplifies laboratory handling compared to analogs like (acetonitrile)[(2-biphenyl)dicyclohexylphosphine]gold(I) hexafluoroantimonate , which is moisture-sensitive .
- Commercial Availability : Compound A is sold by Sigma-Aldrich and ATK Chemical, whereas analogs like Compound B require custom synthesis .
Substrate Specificity
- Allylic Alcohols vs. Ethers : Compound A catalyzes cyclization of allylic alcohols faster than ethers (minutes vs. hours), highlighting its preference for hydroxyl-bearing substrates .
- N-Boc Imines : Effective in aza-Mannich/hydroamination cascades (72% yield, 94% ee) but inactive with tosyl-protected imines .
Biological Activity
The compound (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, commonly referred to as Au(PPh2)2(SbF6), is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
- Chemical Formula : C22H30F6AuNPSb
- Molecular Weight : 772.17 g/mol
- Appearance : White to off-white powder
- Stability : Air and moisture sensitive
Anticancer Activity
Research indicates that gold(I)-phosphine complexes exhibit significant antiproliferative effects against various cancer cell lines. The complex Au(PPh2)2 has been shown to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound primarily induces G1 phase cell cycle arrest, which is critical for inhibiting cancer cell proliferation .
- Redox Homeostasis Disruption : It affects mitochondrial function and thioredoxin reductase activity, leading to increased oxidative stress within the cells .
Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that Au(PPh2)2 exhibits IC50 values ranging from 0.10 to 2.53 μM across various cancer cell lines, including K562 (chronic myelogenous leukemia), H460 (lung carcinoma), and OVCAR8 (ovarian cancer) . The following table summarizes the cytotoxicity results:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
K562 | 0.10 | Apoptosis induction |
H460 | 0.50 | G1 phase arrest |
OVCAR8 | 2.53 | Disruption of redox balance |
Antifungal Activity
Gold(I)-phosphine complexes have also been explored for their antifungal properties. Notably, Au(PPh2)2 has shown potent activity against multidrug-resistant strains of Candida auris.
Research Findings
A study evaluated the effectiveness of various gold(I)-phosphine complexes against a panel of 28 fungal strains, revealing significant antifungal activity. The following table outlines the efficacy against key fungal pathogens:
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
Candida auris | 0.5 μg/mL | Effective against resistant strains |
Aspergillus spp. | 1.0 μg/mL | Moderate activity |
Cryptococcus spp. | 0.8 μg/mL | Effective in vitro |
Mechanistic Insights
The biological activity of Au(PPh2)2 can be attributed to several mechanisms:
- Targeting Thioredoxin Reductase : The complex selectively inhibits cytosolic and mitochondrial thioredoxin reductase without affecting glutathione reductase, highlighting its specificity in targeting oxidative stress pathways .
- Cellular Uptake Studies : Investigations using inductively coupled plasma optical emission spectrometry (ICP-OES) revealed differential accumulation of gold in cancer cells compared to normal cells, suggesting enhanced uptake mechanisms in malignant tissues .
Q & A
Basic Questions
Q. What are the key synthetic methods for preparing (acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, and how is purity ensured?
The synthesis typically involves reacting a gold precursor (e.g., AuCl) with the phosphine ligand [(2-biphenyl)di-tert-butylphosphine] in acetonitrile, followed by anion exchange with hexafluoroantimonate (SbF₆⁻). Purity is validated via HPLC (>98% purity) and NMR spectroscopy to confirm ligand coordination and absence of unreacted precursors . For air-sensitive steps, reactions are conducted under inert atmosphere (argon/nitrogen) to prevent decomposition .
Q. What spectroscopic and analytical techniques are recommended for characterizing this complex?
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm ligand structure and gold-phosphine coordination .
- HPLC : Reverse-phase chromatography with UV detection (e.g., acetonitrile/water mobile phases) to assess purity .
- Elemental Analysis : Validates molecular formula (C₂₂H₃₀AuF₆NPSb) and stoichiometry .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation. Decomposition occurs above 198°C . Use gloveboxes for handling to minimize air exposure .
Advanced Research Questions
Q. What mechanistic role does this gold(I) complex play in catalytic cyclization reactions?
The complex acts as a π-acid catalyst, activating alkynes or alkenes for intramolecular cyclizations (e.g., enyne cyclizations). The bulky di-tert-butylphosphine ligand enhances selectivity by stabilizing linear gold(I) intermediates and suppressing side reactions . Kinetic studies using in situ IR or NMR can monitor intermediate formation .
Q. How can reaction conditions be optimized to enhance catalytic efficiency in cross-coupling reactions?
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility and ligand dissociation kinetics .
- Temperature Control : Reactions at 60–80°C balance activation energy and catalyst stability .
- Additives : Silver salts (e.g., AgSbF₆) scavenge halides, preventing catalyst poisoning .
Q. What strategies mitigate catalyst deactivation during prolonged reactions?
- Ligand Tuning : Electron-rich phosphines reduce gold aggregation .
- Redox Buffers : Additives like hydroquinone prevent oxidation of Au(I) to inactive Au(III) species .
- Continuous-Flow Systems : Minimize exposure to air/moisture and enable catalyst recycling .
Q. How can contradictory data on catalytic activity in different solvent systems be resolved?
Contradictions often arise from solvent-dependent ligand dissociation rates or anion pairing effects. Comparative studies using conductivity measurements (to assess ion pairing) and kinetic profiling (e.g., Eyring plots) can clarify solvent impacts .
Q. Safety and Handling
Properties
IUPAC Name |
acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P.C2H3N.Au.6FH.Sb/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2-3;;;;;;;;/h7-15H,1-6H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOZROJMVWPRI-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F.[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30AuF6NPSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586948 | |
Record name | acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866641-66-9 | |
Record name | acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 866641-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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